

# Introduction: The Significance of Fluorinated Morpholine Scaffolds

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## Compound of Interest

**Compound Name:** (S)-4-Benzyl-3-(fluoromethyl)morpholine

**CAS No.:** 1266238-75-8

**Cat. No.:** B566926

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The morpholine ring is a privileged heterocyclic scaffold, integral to the structure of numerous FDA-approved drugs and biologically active compounds.[1][2] Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[2] The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, frequently leading to enhanced potency, greater metabolic stability, and improved membrane permeability.[3]

**(S)-4-Benzyl-3-(fluoromethyl)morpholine** represents a confluence of these valuable structural motifs. It is a chiral, fluorinated building block poised for application in drug discovery. This guide provides a detailed examination of its synthesis, core chemical properties, and reactivity, offering a technical resource for scientists engaged in the synthesis of novel chemical entities. The key structural features—the stereodefined center at the C3 position, the synthetically versatile N-benzyl protecting group, and the metabolically robust fluoromethyl substituent—make it a compound of significant interest.

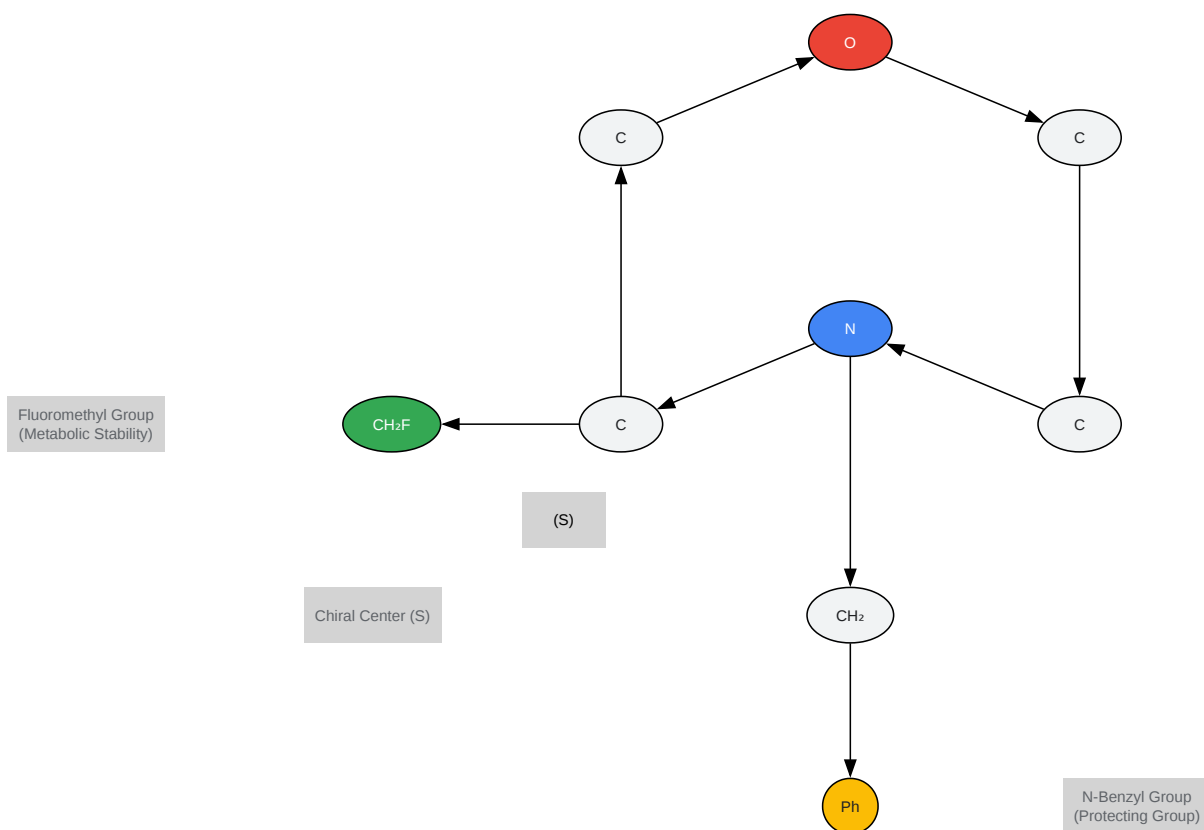
## Physicochemical and Structural Properties

**(S)-4-Benzyl-3-(fluoromethyl)morpholine** is a chiral organic compound whose properties are defined by its unique assembly of functional groups. The fundamental physicochemical data are summarized below.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>16</sub> FNO	[4][5]
Molecular Weight	209.26 g/mol	[4][5]
CAS Number	1266238-75-8	[4]
Appearance	Expected to be a colorless to pale yellow oil or low-melting solid	N/A
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol)	N/A

## Structural Analysis

The molecule's three-dimensional structure is critical to its function and reactivity. The benzyl group provides a bulky, lipophilic substituent, while the fluoromethyl group introduces polarity and the potential for specific interactions.



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Caption: Key structural features of **(S)-4-Benzyl-3-(fluoromethyl)morpholine**.

## Synthesis Pathway and Experimental Protocol

The most direct and reliable synthesis of **(S)-4-Benzyl-3-(fluoromethyl)morpholine** involves the deoxofluorination of its corresponding primary alcohol precursor, (S)-4-Benzyl-3-hydroxymethylmorpholine. This precursor is commercially available or can be synthesized via established enantioselective methods.<sup>[6][7][8]</sup> The fluorination is typically achieved using Diethylaminosulfur Trifluoride (DAST) or a more thermally stable alternative like Deoxo-Fluor.

## Reaction Scheme: Deoxofluorination

The conversion of the primary alcohol to the alkyl fluoride proceeds via a bimolecular nucleophilic substitution ( $S_N2$ ) mechanism.<sup>[9]</sup> DAST activates the hydroxyl group, transforming it into a good leaving group, which is then displaced by a fluoride ion.<sup>[3][9][10]</sup>

Caption: Synthesis of the target compound via DAST-mediated fluorination.

## Detailed Experimental Protocol: Fluorination of (S)-4-Benzyl-3-hydroxymethylmorpholine

Causality and Trustworthiness Note: This protocol is designed for high fidelity and safety. The use of anhydrous solvent is critical as DAST reacts violently with water. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize potential side reactions. Allowing the reaction to warm to room temperature ensures complete conversion. The aqueous workup with saturated  $\text{NaHCO}_3$  neutralizes any remaining acidic byproducts.

- **Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add (S)-4-Benzyl-3-hydroxymethylmorpholine (1.0 eq, e.g., 2.07 g, 10 mmol).<sup>[7][8]</sup>
- **Dissolution:** Dissolve the starting material in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath.
- **Reagent Addition:** Add Diethylaminosulfur Trifluoride (DAST) (1.1 eq, 1.77 g, 11 mmol) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

- Expert Insight: DAST is a powerful fluorinating agent but can be thermally unstable.<sup>[10]</sup> <sup>[11]</sup> Careful, slow addition at low temperature is paramount to prevent uncontrolled decomposition and ensure selectivity.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
- Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) at 0 °C.
- Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.
- Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield **(S)-4-Benzyl-3-(fluoromethyl)morpholine** as the final product.

## Spectral Characterization

While experimental spectra are the gold standard, the following predicted data serve as a reliable guide for the characterization of the synthesized compound. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity & Coupling (J, Hz)	Assignment
$^1\text{H}$ NMR	~ 7.20 - 7.40	m	5H, Aromatic ( $\text{C}_6\text{H}_5$ )
~ 4.40 - 4.60	dd, $^2\text{JHF} \approx 47$ Hz, $^3\text{JHH} \approx 3-9$ Hz	2H, Fluoromethyl ( $\text{CH}_2\text{F}$ )	
~ 3.50 - 4.10	m (or ABq)	2H, Benzylic ( $\text{NCH}_2\text{Ph}$ )	
~ 2.50 - 3.90	m	7H, Morpholine ring protons	
$^{13}\text{C}$ NMR	~ 138	s	Aromatic C (quaternary)
~ 127 - 129	d	Aromatic CH	
~ 82 - 85	d, $^1\text{JCF} \approx 170-180$ Hz	Fluoromethyl ( $\text{CH}_2\text{F}$ )	
~ 60 - 70	t	Morpholine $\text{CH}_2$	
~ 55 - 65	d	Morpholine CH	
~ 55 - 60	t	Benzylic ( $\text{NCH}_2\text{Ph}$ )	
$^{19}\text{F}$ NMR	~ -220 to -230	t, $^2\text{JHF} \approx 47$ Hz	1F, Fluoromethyl ( $\text{CH}_2\text{F}$ )
MS (EI)	m/z 209	$[\text{M}]^+$	Molecular Ion
m/z 118	$[\text{M} - \text{C}_7\text{H}_7]^+$	Loss of benzyl group	
m/z 91	$[\text{C}_7\text{H}_7]^+$	Benzyl/Tropylium cation	

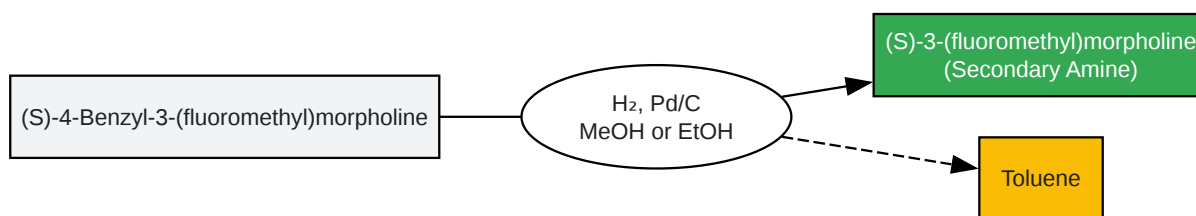
Rationale: The  $^1\text{H}$  NMR spectrum is distinguished by the large doublet-of-doublets splitting for the  $\text{CH}_2\text{F}$  protons, a hallmark of geminal H-F coupling.[12] The  $^{13}\text{C}$  NMR will show a characteristic large one-bond C-F coupling constant. The  $^{19}\text{F}$  NMR is expected to show a triplet due to coupling with the two adjacent protons.[12]

## Reactivity and Synthetic Utility

### N-Dealkylation

The N-benzyl group serves as a robust protecting group that can be readily removed to unmask the secondary amine. This transformation is pivotal for further derivatization of the morpholine nitrogen.

- **Catalytic Hydrogenation:** The most common method involves hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This clean and efficient reaction typically yields the debenzylated product, (S)-3-(fluoromethyl)morpholine, and toluene as the only byproduct.



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Caption: Debenzylation workflow to access the core amine.

### Basicity and Salt Formation

As a derivative of morpholine, the nitrogen atom is basic (pK<sub>a</sub> of parent morpholine ≈ 8.7) and will readily react with both organic and inorganic acids to form the corresponding ammonium salts.<sup>[2][13]</sup> This property is crucial for purification strategies and for the formulation of active pharmaceutical ingredients.

### Conclusion and Future Outlook

**(S)-4-Benzyl-3-(fluoromethyl)morpholine** is a high-value, chiral building block for medicinal chemistry and drug development. Its synthesis is accessible from its hydroxymethyl precursor via a reliable deoxofluorination reaction. The compound's structural features—a stereocenter, a fluoromethyl group for metabolic stability, and a versatile N-benzyl protecting group—provide a powerful platform for creating diverse libraries of novel compounds. The protocols and data

presented in this guide offer a comprehensive foundation for researchers to confidently synthesize, characterize, and utilize this compound in their discovery programs, paving the way for the development of next-generation therapeutics.

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